Telomestatin

描述

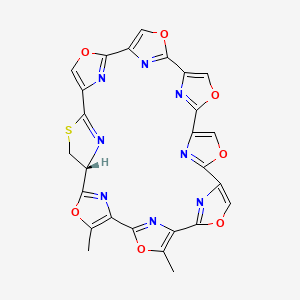

Telomestatin is a member of 1,3-oxazoles.

This compound is a natural product found in Streptomyces anulatus with data available.

作用机制

Target of Action

Telomestatin, a macrocyclic chemical compound, primarily targets the telomerase enzyme in cancer cells . This enzyme plays a crucial role in maintaining the length of telomeres, which are specialized structures at the tips of eukaryotic linear chromosomes . Telomerase ensures chromosomal stability by maintaining telomere length, allowing cells to avert senescence .

Mode of Action

This compound acts by inhibiting the telomerase activity of cancer cells . It interacts with the guanine quartet via π-stacking and potently stabilizes G-quadruplex (G4) structures . These G4 structures are higher-order structures formed by guanine-rich sequences of nucleic acids, such as the telomeric 5′-TTAGGG-3′ repeats . This compound induces the formation of basket-type G4 structures from hybrid-type G-quadruplexes in the telomeric region .

Biochemical Pathways

The stabilization of G4 structures by this compound affects various biological events, including replication, transcription, and translation . This stabilization inhibits the telomere-synthesizing enzyme telomerase, leading to the gradual shortening of telomeres and eventual crisis in human cancer cells . Higher doses of this compound can trigger prompt replication stress and DNA damage responses, resulting in acute cell death .

Pharmacokinetics

It is known that this compound is rare, labile, and insoluble . Synthetic oxazole this compound derivatives have been developed to improve its therapeutic efficacy in preclinical cancer models .

Result of Action

The primary result of this compound’s action is the inhibition of telomerase activity, leading to the gradual shortening of telomeres in cancer cells . This eventually leads to a state of crisis in the cells, characterized by halted proliferation and cell death . At higher doses, this compound can induce acute cell death through replication stress and DNA damage responses .

Action Environment

It is known that cellular signaling pathways and environmental cues can modulate the activity or expression of splicing factors, thereby indirectly modulating telomerase activity .

生化分析

Biochemical Properties

Telomestatin plays a crucial role in biochemical reactions by interacting with guanine-rich sequences of nucleic acids, particularly in the telomeric regions. It stabilizes G-quadruplex structures by binding to the guanine quartet through π-stacking interactions . This stabilization inhibits the telomere-synthesizing enzyme telomerase, leading to telomere shortening and eventual cell death in cancer cells. This compound also interacts with proteins such as Protection of Telomere 1 (POT1), inhibiting its binding to telomeric sequences and causing telomere dysfunction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it induces the formation of basket-type G-quadruplex structures, leading to a decrease in telomerase activity and subsequent cell death due to Hayflick type senescence . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing G-quadruplex structures in gene regulatory regions . This results in the suppression of transcription and translation of G4-containing genes, contributing to its anticancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with guanine-rich sequences in telomeric DNA. By stabilizing G-quadruplex structures, this compound inhibits the activity of telomerase, preventing the elongation of telomeres . This leads to telomere shortening and eventual cell death in cancer cells. Additionally, this compound’s interaction with POT1 disrupts its telomeric function, causing telomere dysfunction and chromosomal instability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. At non-toxic doses, this compound induces gradual telomere shortening and eventual crisis in human cancer cells . Higher doses trigger prompt replication stress and DNA damage responses, resulting in acute cell death . The stability and degradation of this compound in laboratory settings are crucial factors in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Non-toxic doses induce gradual telomere shortening and eventual crisis in cancer cells, while higher doses cause prompt replication stress and DNA damage responses . At high doses, this compound can trigger toxic or adverse effects, including acute cell death . These dosage-dependent effects highlight the importance of optimizing this compound dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate telomere maintenance and cellular senescence. By stabilizing G-quadruplex structures, this compound inhibits telomerase activity and induces telomere shortening . This affects metabolic flux and metabolite levels, contributing to its anticancer effects. The interaction of this compound with enzymes and cofactors involved in telomere maintenance is a key aspect of its metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its binding to guanine-rich sequences in telomeric DNA . The transport and distribution of this compound are crucial for its effectiveness in stabilizing G-quadruplex structures and inhibiting telomerase activity.

Subcellular Localization

This compound’s subcellular localization is primarily in the telomeric regions of chromosomes, where it stabilizes G-quadruplex structures . This localization is directed by its binding interactions with guanine-rich sequences and is essential for its activity and function. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are important factors in its subcellular localization.

生物活性

Telomestatin is a potent telomerase inhibitor derived from the actinobacterium Streptomyces anulatus. Its unique mechanism of action involves the stabilization of G-quadruplex structures at telomeric regions, which plays a critical role in cancer cell proliferation and survival. This article delves into the biological activity of this compound, focusing on its effects on telomerase activity, apoptosis induction, and implications for cancer therapy.

This compound exerts its biological effects primarily through:

- Inhibition of Telomerase Activity : this compound binds to G-quadruplex structures formed at telomeres, preventing the elongation of telomeres by telomerase. This inhibition is more potent than that observed with traditional intercalators like TMPyP4, with effective concentrations reported as low as 5 nM .

- Induction of Apoptosis : The compound leads to reduced telomere length and subsequent apoptotic cell death in various myeloma cell lines .

Inhibition of Telomerase Activity

A study demonstrated that treatment with this compound (1 µM) resulted in over 90% inhibition of telomerase activity in multiple myeloma (MM) cell lines such as ARD and MM1S. Higher concentrations (10 µM) were required for cells with elevated telomerase activity . The following table summarizes the effects observed:

| Cell Line | Concentration (µM) | % Telomerase Inhibition |

|---|---|---|

| ARD | 1 | >90% |

| MM1S | 1 | >90% |

| ARP | 10 | >80% |

Induction of Apoptosis

This compound treatment was shown to significantly reduce cell viability and induce apoptosis in MM cells. Gene expression profiling indicated minimal changes in gene expression related to cell cycle and DNA repair, suggesting a targeted effect on telomerase inhibition rather than broad cytotoxicity .

Case Studies

- Multiple Myeloma : In a clinical study, this compound demonstrated significant antiproliferative effects on MM cells through telomerase inhibition. The treatment led to a marked reduction in tumor growth in xenograft models, highlighting its potential as a therapeutic agent for MM .

- Glioblastoma Stem Cells : Another study indicated that this compound effectively eradicated glioma stem cells (GSCs) by disrupting telomeric DNA and inhibiting the proto-oncogene c-Myb. This resulted in reduced tumor growth both in vitro and in vivo .

科学研究应用

Glioblastoma Multiforme

Recent studies have demonstrated that telomestatin effectively targets glioma stem cells (GSCs), which are pivotal in the aggressive nature of glioblastoma multiforme. Research indicates that treatment with this compound significantly impairs GSC survival and growth both in vitro and in vivo .

- Key Findings:

- This compound treatment led to a reduction in the expression of the proto-oncogene c-Myb, which is associated with tumor growth and stemness in GSCs .

- In xenograft models, tumors treated with this compound showed a marked decrease in size compared to controls, highlighting its potential as a therapeutic agent against glioblastoma .

| Study | Cell Type | Effect on Cell Growth | Tumor Size Reduction |

|---|---|---|---|

| GSCs | Significant inhibition | Yes | |

| Xenograft | Significant inhibition | Yes |

Multiple Myeloma

This compound has also been investigated for its effects on multiple myeloma cells. Studies indicate that it induces apoptosis by inhibiting telomerase activity, leading to reduced cell proliferation.

- Key Findings:

- Treatment with this compound resulted in a significant reduction in telomerase activity and telomere length in multiple myeloma cell lines (ARD, MM1S) over time .

- The gene expression profile revealed minimal changes, suggesting a targeted mechanism of action primarily through telomerase inhibition rather than broad transcriptional alterations .

| Study | Cell Type | Telomerase Activity | Apoptosis Induction |

|---|---|---|---|

| Myeloma Cells | Inhibited | Yes | |

| Myeloma Cells | Inhibited | Yes |

Other Cancer Types

This compound's efficacy has been explored across various cancer types beyond glioblastoma and multiple myeloma. Its ability to disrupt telomeric structures has shown promise in other malignancies as well.

- Key Findings:

Glioblastoma Case Study

A study involving patient-derived glioblastoma samples demonstrated that treatment with varying doses of this compound resulted in a dose-dependent decrease in the formation of tumor spheres, which are indicative of GSC activity.

- Results:

Multiple Myeloma Case Study

In clinical evaluations of multiple myeloma patients treated with this compound analogues, there was notable improvement in overall survival rates correlated with decreased tumor burden.

属性

IUPAC Name |

4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSQVYZBDXIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Telomestatin is a potent and specific ligand for G-quadruplex (GQ) DNA structures. [, , , , , , ] It exhibits high selectivity for GQ over duplex or single-stranded DNA. [, , ]

A: this compound stabilizes G-quadruplexes through a combination of π-stacking interactions with the external G-tetrads and electrostatic interactions. [, , ] Molecular dynamics simulations have revealed multiple binding modes, including top stacking, bottom intercalation, and groove binding, with the bottom intercalation mode exhibiting the most favorable binding energy. []

A: this compound binding to telomeric G-quadruplexes inhibits telomerase activity, leading to telomere shortening and ultimately inducing senescence and apoptosis in cancer cells. [, , , , , , ] It also disrupts telomere capping by displacing POT1, a single-stranded telomere-binding protein, from the telomeric overhang. [, ] This disruption leads to a DNA damage response at telomeres. [, ]

A: Yes, this compound can bind to and stabilize G-quadruplexes located in the promoter regions of various genes, including c-MYC, PDGFR-β, and hTERT. [, , , ] This interaction can repress gene expression. [, , ]

A: this compound (C30H24N8O7S) has a molecular weight of 636.63 g/mol. []

A: Yes, circular dichroism (CD) spectroscopy has been extensively used to characterize the interaction of this compound with G-quadruplex structures. [, , , ]

A: this compound has limited aqueous solubility, which can pose challenges for in vivo applications. [] To overcome this, researchers have explored the synthesis of this compound derivatives with improved solubility. []

ANone: this compound itself does not possess catalytic properties. Its mechanism of action revolves around its ability to bind and stabilize G-quadruplex DNA structures.

A: Yes, molecular dynamics simulations and binding energy calculations, such as MMGBSA, have been extensively used to study the binding modes, dynamics, and energetics of this compound's interaction with G-quadruplexes. [, , , ]

ANone: While specific QSAR models for this compound are not extensively reported in the provided literature, the development of such models is an active area of research.

A: Studies have shown that the stereochemistry of the thiazoline ring in this compound significantly impacts its binding affinity to G-quadruplexes. The (S)-enantiomer exhibits greater potency than the naturally occurring (R)-enantiomer. [] Additionally, modifying the isopropyl groups with aminoalkyl side chains has been explored to enhance solubility. []

A: Yes, several synthetic analogues of this compound, such as HXDV and L2H2-6M(2)OTD, have been developed. [, ] These analogues exhibit varying degrees of potency and selectivity for G-quadruplexes. [, ]

A: The limited aqueous solubility of this compound has prompted the exploration of formulation strategies to improve its delivery. One approach involves the use of citrate salts to enhance solubility for in vivo studies. []

ANone: The provided research papers primarily focus on the scientific aspects of this compound. Information regarding specific SHE regulations is not discussed.

A: While the provided literature does not delve into detailed PK/PD studies, it does highlight the ability of this compound to penetrate and persist within cells, suggesting cellular uptake and stability. []

A: this compound has demonstrated antitumor activity in mouse xenograft models of leukemia and glioblastoma. [, ] Systemic administration of this compound reduced tumor growth and induced apoptosis in these models. [, ]

A: this compound's effects have been extensively studied in various human cancer cell lines, including leukemia (U937, NB4), multiple myeloma (ARD, ARP, MM1S), lung carcinoma (A549), and glioblastoma. [, , , , ] These studies have employed cell-based assays to assess telomerase activity, telomere length, cell growth, apoptosis, cell cycle progression, and gene expression. [, , , , ]

ANone: The provided literature does not mention any completed or ongoing clinical trials involving this compound.

A: Some acute myeloid leukemia (AML) cells exhibit resistance to this compound-induced apoptosis, suggesting the existence of resistance mechanisms. [] In A549 lung carcinoma cells, resistance to this compound has been linked to the maintenance of active hTERT transcripts, potentially due to alterations in the splicing machinery. []

ANone: The limited aqueous solubility of this compound poses challenges for drug delivery. Developing more soluble analogues and exploring novel drug delivery systems could enhance its therapeutic potential.

A: Telomere length and hTERT splicing patterns have been investigated as potential biomarkers for predicting the efficacy of this compound and identifying resistance mechanisms. [, ]

ANone: Various techniques have been utilized, including:

- Circular Dichroism (CD) Spectroscopy: To characterize the conformation and stability of G-quadruplexes in the presence of this compound. [, , , ]

- Polymerase Stop Assay: To determine the ability of this compound to stabilize G-quadruplexes and inhibit DNA polymerase activity. [, , ]

- Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of this compound to G-quadruplexes. []

- Telomere Hybridisation Protection Assay (HPA): To quantify telomeric G-tail length in cells treated with this compound. []

- Chromatin Immunoprecipitation (ChIP) Assay: To investigate the effect of this compound on the binding of telomere-associated proteins. []

- Single Molecule Techniques: Such as laser tweezers and fluorescence microscopy, to study the dynamics and heterogeneity of this compound-G-quadruplex interactions at the single-molecule level. [, ]

ANone: The environmental impact and degradation of this compound are not addressed in the provided research papers.

A: this compound exhibits limited aqueous solubility. [] This property poses challenges for its formulation and delivery. [] Researchers have explored the synthesis of analogues with improved solubility, such as those containing alkylamino side chains. []

ANone: The specific details regarding the validation of analytical methods used in the provided research are not extensively discussed.

ANone: Information regarding quality control and assurance measures for this compound is not provided in the research papers.

ANone: The potential immunogenicity and immunological responses associated with this compound are not discussed in the provided literature.

ANone: Information regarding this compound's interactions with drug transporters is not available in the provided research.

ANone: The potential for this compound to induce or inhibit drug-metabolizing enzymes is not addressed in the provided research.

ANone: Data on the biocompatibility and biodegradability of this compound are not available in the provided research.

A: Several G-quadruplex stabilizing compounds, such as TMPyP4, BRACO19, and diseleno sapphyrin (Se2SAP), have been investigated as potential alternatives to this compound. [, , ] These compounds exhibit varying degrees of potency, selectivity, and biological effects compared to this compound. [, , ]

ANone: The research papers do not discuss strategies for recycling or waste management related to this compound.

ANone: The research on this compound utilizes standard research infrastructure and resources common to medicinal chemistry, chemical biology, and cancer research laboratories.

ANone: The discovery of this compound as a potent telomerase inhibitor marked a significant milestone in the field of G-quadruplex-targeted drug discovery. Its unique mechanism of action and high selectivity for G-quadruplexes have spurred further research into its therapeutic potential and the development of novel analogues.

ANone: Research on this compound draws upon expertise from various disciplines, including:

- Medicinal Chemistry: Design and synthesis of this compound analogues with improved properties. [, ]

- Chemical Biology: Understanding the molecular mechanisms underlying this compound's interactions with G-quadruplexes and its cellular effects. [, , , ]

- Cancer Biology: Evaluating the antitumor activity of this compound in vitro and in vivo, identifying resistance mechanisms, and exploring potential biomarkers. [, , , ]

- Computational Chemistry: Modeling the binding modes and dynamics of this compound-G-quadruplex interactions to guide the design of more potent and selective ligands. [, , , ]

- Biophysics: Investigating the mechanical properties of G-quadruplexes and how this compound binding alters these properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。